BenchChemオンラインストアへようこそ!

Imiquimod hydrochloride

Immunology TLR signaling Receptor selectivity

Select Imiquimod hydrochloride as your TLR7 reference standard—the only FDA-approved agonist in the imidazoquinoline class. Unlike dual TLR7/8 agonists (resiquimod), imiquimod provides TLR7-selective activation confirmed in human HEK reporter assays, eliminating TLR8-mediated confounding. Its well-characterized solubility profile (PEG 200: 1.9 mg/mL; PEG 400: 7.3 mg/mL; PEG 600: 12.8 mg/mL; oleic acid: 74 mg/mL) and proven translational path from 5% cream to 3.75% optimized formulations make it the definitive compound for oncology immunology, topical delivery, and TLR7-specific signaling research. Available in ≥98% purity with flexible sizing.

Molecular Formula C14H17ClN4
Molecular Weight 276.76 g/mol
Cat. No. B2827241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod hydrochloride
Molecular FormulaC14H17ClN4
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl
InChIInChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H
InChIKeyRGKLRAHQVIHCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imiquimod Hydrochloride Procurement Guide: TLR7 Agonist Properties and Key Characteristics for Research Selection


Imiquimod hydrochloride (CAS 99011-02-6) is the hydrochloride salt form of imiquimod, an imidazoquinoline immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist [1]. The compound is available as a hydrochloride salt with molecular formula C14H17ClN4 and molecular weight 276.76 g/mol, exhibiting enhanced aqueous solubility compared to the free base for research formulation applications [2]. Unlike structurally related investigational imidazoquinolines such as resiquimod (TLR7/8 dual agonist), imiquimod hydrochloride remains the only TLR7 agonist in this class to have achieved regulatory approval for clinical applications, establishing it as the reference standard for TLR7-targeted immunomodulation research [3].

Why Imiquimod Hydrochloride Cannot Be Readily Substituted with Other TLR7 Agonists in Research and Formulation


Interchangeability among TLR7 agonists is not supported by quantitative evidence. While compounds such as resiquimod (R-848) and gardiquimod share the imidazoquinoline scaffold and TLR7 activation mechanism, they differ substantially in receptor selectivity profiles, potency ranges, pharmacokinetic behavior, and clinical validation status [1]. Imiquimod exhibits TLR7-selective agonism, whereas resiquimod activates both TLR7 and TLR8, producing a divergent cytokine induction profile with 50- to 100-fold greater magnitude that may confound experimental outcomes [2]. Additionally, imiquimod possesses TLR7-independent activities including phosphodiesterase inhibition and adenosine receptor antagonism that are not replicated by its analogs [3]. The following evidence guide quantifies these critical differentiation parameters to inform scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Imiquimod Hydrochloride Versus TLR7/8 Agonist Comparators


Receptor Selectivity Profile: Imiquimod Hydrochloride TLR7-Specific Versus Resiquimod TLR7/8 Dual Agonism

Imiquimod functions as a selective TLR7 agonist, whereas its closest structural analog resiquimod (R-848) activates both TLR7 and TLR8 receptors . This differential receptor selectivity profile fundamentally distinguishes the two compounds. In HEK reporter cell lines transfected with human TLR7 and TLR8, imiquimod demonstrates activation restricted to the TLR7 pathway, while resiquimod produces measurable activation of both TLR7 and TLR8 signaling [1]. The dual TLR7/8 agonism of resiquimod results in a broader and more potent cytokine induction profile than imiquimod, which may be either advantageous or confounding depending on the specific research objective.

Immunology TLR signaling Receptor selectivity

Comparative Cytokine Induction Potency: 50- to 100-Fold Difference Between Resiquimod and Imiquimod Hydrochloride

Resiquimod (R-848), a structurally related investigational imidazoquinoline, produces a cytokine response that is 50- to 100-fold greater than that induced by imiquimod [1]. This substantial potency differential has direct implications for experimental design and dose selection. The marked difference in cytokine induction magnitude reflects the compound's dual TLR7/8 agonism profile and influences both efficacy and potential for systemic inflammatory responses. For applications requiring robust cytokine induction, resiquimod may offer advantages; conversely, for models where moderate, controlled immunomodulation is preferred, imiquimod provides a more titratable response profile.

Cytokine induction Immunopharmacology Potency comparison

Clinical Validation and Regulatory Status: Imiquimod Hydrochloride as the Only FDA-Approved TLR7 Agonist in Class

Among the imidazoquinoline TLR7 agonist class, which includes imiquimod, resiquimod, gardiquimod, and loxoribine, only imiquimod (as 5% cream formulation) has achieved FDA approval for clinical use [1]. Resiquimod, despite its greater in vitro potency, has been evaluated in clinical studies for herpes simplex virus and hepatitis C virus but has yielded mixed outcomes and remains investigational [2]. This clinical validation gap represents a critical procurement consideration for translational research programs where a compound with established human safety and efficacy data provides a more reliable reference standard than investigational analogs with limited clinical characterization.

Clinical validation Regulatory approval Translational research

Formulation-Specific Solubility Parameters: Imiquimod Hydrochloride Solubility Profile in Excipients for Topical Development

Imiquimod presents significant formulation challenges due to its low aqueous solubility and poor skin penetration properties. Quantitative solubility profiling reveals that the highest solubility among tested pharmaceutical excipients was achieved with oleic acid at 74 mg/mL [1]. In polyethylene glycols (PEGs), solubility increases linearly with molecular weight: PEG 200 yields 1.9 mg/mL, PEG 400 yields 7.3 mg/mL, and PEG 600 yields 12.8 mg/mL [2]. The compound exhibits a calculated pKa of 7.3, characteristic of a weak base, and demonstrates pH-dependent solubility that informs formulation design [3]. The hydrochloride salt form provides improved aqueous solubility for certain research applications compared to the free base.

Formulation science Solubility Topical drug delivery

Systemic Exposure and Bioavailability Differentiation: Topical Versus Oral Pharmacokinetic Profiles

Imiquimod exhibits markedly different pharmacokinetic profiles depending on the route of administration, a critical consideration for experimental design. Following topical application of imiquimod 5% cream, less than 0.9% of the applied dose undergoes percutaneous absorption into systemic circulation, with peak serum concentrations of 0.1-1.6 ng/mL depending on application surface area [1]. In contrast, oral administration yields an average bioavailability of 47%, with absorption half-life of approximately 1 hour and elimination half-life of approximately 2.5 hours [2]. This route-dependent bioavailability differential of approximately 50-fold has direct implications for in vivo dosing strategies, enabling either localized immunomodulation with minimal systemic exposure (topical) or systemic TLR7 activation (oral/subcutaneous).

Pharmacokinetics Bioavailability Topical absorption

TLR7-Independent Pharmacological Activities: PDE Inhibition and Adenosine Receptor Antagonism Unique to Imiquimod

Imiquimod possesses TLR7-independent pharmacological activities that are not shared by structurally related analogs such as resiquimod. Specifically, imiquimod functions as a direct phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP levels and subsequent PKA-mediated CREB phosphorylation [1]. Additionally, imiquimod antagonizes adenosine receptor signaling in a TLR7- and TLR8-independent manner [2]. Notably, resiquimod does not exhibit these TLR7-independent activities: studies demonstrate that imiquimod, but not resiquimod, exerts direct anti-RSV activity via the PKA pathway in HEp-2 and A549 cells independently of innate immune activation [3]. This pharmacological divergence means that imiquimod produces biological effects beyond TLR7 activation that are absent with resiquimod or other class members.

Pharmacology Mechanism of action Off-target activity

Validated Research and Industrial Applications for Imiquimod Hydrochloride Based on Quantitative Evidence


Translational Oncology Research Requiring Clinically Validated TLR7 Agonist Reference Compound

For oncology research programs investigating TLR7-mediated antitumor immune responses, imiquimod hydrochloride serves as the optimal reference standard based on its status as the only FDA-approved TLR7 agonist in the imidazoquinoline class [1]. Unlike investigational analogs such as resiquimod and gardiquimod that lack clinical validation, imiquimod provides a translational bridge between preclinical findings and established human safety and efficacy data. The compound has demonstrated consistent induction of cytotoxic T lymphocyte perforin expression—up to 270% of baseline at 2.5 μM—providing a quantifiable mechanism for its antitumor activity [2].

Dermatological Formulation Development and Topical Drug Delivery Optimization

Imiquimod hydrochloride presents an ideal model compound for formulation scientists developing topical delivery systems for poorly soluble weak bases. The compound's well-characterized solubility parameters—including pKa of 7.3, oleic acid solubility of 74 mg/mL, and PEG series solubility gradient (PEG 200: 1.9 mg/mL; PEG 400: 7.3 mg/mL; PEG 600: 12.8 mg/mL)—provide quantitative benchmarks for excipient selection and formulation optimization [1]. The commercial success of 5% cream formulations and subsequent lower-dose (3.75%) optimized formulations demonstrate the translational relevance of solubility-driven formulation development [2].

Immunology Studies Requiring Selective TLR7 Activation Without TLR8 Engagement

For immunological investigations where TLR7-specific signaling must be isolated from TLR8-mediated effects, imiquimod hydrochloride is the preferred compound over dual TLR7/8 agonists such as resiquimod. Direct comparative data from human TLR7- and TLR8-transfected HEK reporter cell lines confirms that imiquimod activates only TLR7, whereas resiquimod activates both receptors [1]. This receptor selectivity difference is critical for studies mapping TLR7-specific downstream signaling pathways, cytokine induction profiles, and gene expression signatures. Additionally, researchers must account for imiquimod's TLR7-independent activities—PDE inhibition and adenosine receptor antagonism—which are absent in resiquimod and may influence experimental outcomes [2].

Localized Immunomodulation Models Requiring Minimal Systemic Exposure

Imiquimod hydrochloride is uniquely suited for research models requiring potent localized immune activation with negligible systemic exposure. The compound's topical absorption profile demonstrates less than 0.9% percutaneous absorption, with peak serum concentrations below 1.6 ng/mL even with extended application [1]. This contrasts sharply with the 47% oral bioavailability achieved when systemic exposure is desired [2]. For studies investigating site-specific immune responses—such as cutaneous viral infection models, local tumor microenvironments, or vaccination site immunomodulation—imiquimod's topical delivery characteristics enable localized TLR7 activation while minimizing confounding systemic immunological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imiquimod hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.